Ertapenem Dimer Impurity

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

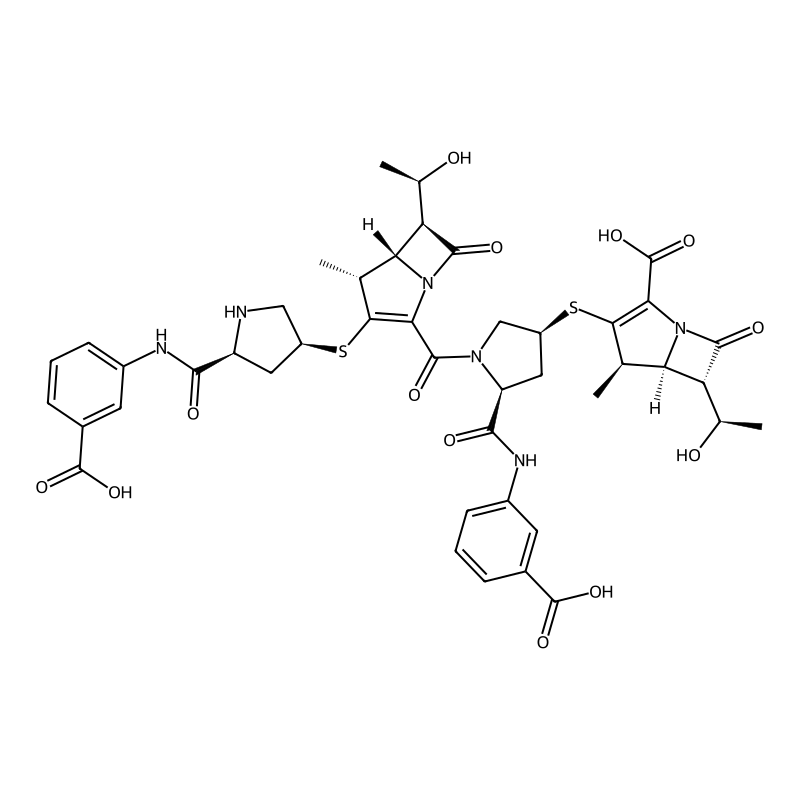

Ertapenem Dimer Impurity, specifically known as Ertapenem Dimer Form D Impurity, is a significant impurity associated with the antibiotic ertapenem, which is a member of the carbapenem class of beta-lactam antibiotics. The compound has a molecular formula of and a molecular weight of approximately 951.03 g/mol. This compound is characterized by its complex structure, which includes multiple functional groups typical of carbapenem antibiotics, such as carboxylic acids and amides .

Ertapenem dimer impurity is not a therapeutic agent and lacks a defined mechanism of action.

Understanding Degradation Pathways

Ertapenem, like many other drugs, can degrade over time or under certain conditions. Studying Ertapenem Dimer Form D Impurity allows researchers to understand the degradation pathways of Ertapenem. This information is crucial for improving drug stability and shelf life.

Impurity Profiling and Detection Methods

The presence of impurities can affect the safety and efficacy of a drug. Research involving Ertapenem Dimer Form D Impurity helps develop and validate analytical methods for detecting and quantifying impurities in Ertapenem. This ensures the quality and consistency of the final drug product [].

Impact on Antibacterial Activity

Some impurities may alter the antibacterial activity of the parent drug. Studying Ertapenem Dimer Form D Impurity can help assess its potential impact on Ertapenem's effectiveness against various bacterial strains. This knowledge is valuable for optimizing antibiotic formulations and ensuring their therapeutic efficacy [].

Research on Ertapenem Dimer Form D Impurity is primarily focused on understanding its properties and impact on Ertapenem itself. There is currently no evidence suggesting any direct therapeutic applications for the impurity itself.

Ertapenem Dimer Form D Impurity is for research purposes only and is not intended for human consumption.

- Chemical Dimerization: This method involves the reaction of two ertapenem molecules under controlled conditions to form the dimer.

- Rearrangement Reactions: Certain synthetic pathways may involve rearrangements that facilitate the formation of the dimer structure from simpler precursors .

These methods require careful control of reaction conditions to minimize the formation of unwanted by-products.

Ertapenem Dimer Impurity is primarily studied within pharmaceutical contexts. Its applications include:

- Quality Control: It serves as a reference standard in quality control laboratories for testing the purity of ertapenem formulations.

- Research: The compound is used in pharmacological studies to understand the behavior and properties of carbapenem antibiotics better.

- Stability Studies: It aids in assessing the stability and degradation pathways of ertapenem during storage and formulation development .

Interaction studies involving Ertapenem Dimer Impurity focus on its interactions with biological systems, particularly with bacterial targets. These studies help elucidate:

- Binding Affinity: Understanding how well the impurity binds to penicillin-binding proteins compared to ertapenem.

- Synergistic Effects: Investigating whether the presence of this impurity affects the efficacy of ertapenem when used in combination with other antibiotics .

Such studies are crucial for determining any potential clinical implications or safety concerns related to the impurity.

Ertapenem Dimer Impurity shares structural similarities with other carbapenems and beta-lactam antibiotics. Here are some comparable compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Ertapenem | 475.51 | Parent compound; broad-spectrum antibiotic | |

| Meropenem | 383.47 | Similar structure; effective against gram-negative bacteria | |

| Imipenem | 299.34 | First carbapenem developed; broad-spectrum activity | |

| Ertapenem N-Carbonyl Dimer Impurity | 933.01 | Related impurity; similar dimerization process |

The uniqueness of Ertapenem Dimer Impurity lies in its specific structural characteristics and its role as an impurity that can influence the pharmacological properties of formulations containing ertapenem .

Nucleophilic Dimerization During API Synthesis

The nucleophilic dimerization of ertapenem during active pharmaceutical ingredient synthesis occurs primarily through thiol-mediated nucleophilic attack mechanisms . During manufacturing, the thiol group present in the pyrrolidine side chain of one ertapenem molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam ring in another ertapenem molecule [5]. This intermolecular nucleophilic substitution proceeds through a mechanism where the sulfur atom forms a covalent bond with the β-lactam ring, resulting in ring opening and subsequent dimerization .

The reaction kinetics follow second-order behavior, with rate constants varying significantly based on reaction conditions . During pilot-scale synthesis, dimer formation can increase from 1.5% to 0.4% depending on precipitation and drying conditions, with incomplete sodium salt precipitation being a critical factor in dimer purge efficiency . The nucleophilic attack is facilitated by the electron-withdrawing nature of the β-lactam carbonyl group, which increases the electrophilicity of the carbon center [6] [7].

Temperature and pH conditions during synthesis significantly influence the dimerization rate [8] [9]. At elevated temperatures (60-80°C), the activation energy for nucleophilic attack decreases, promoting dimer formation through enhanced molecular mobility and collision frequency [10]. The process is further accelerated in basic conditions where deprotonation of the thiol group increases its nucleophilicity [8] [11].

β-Lactam Ring Reactivity and Intermolecular Bond Formation

The β-lactam ring in ertapenem exhibits exceptional reactivity due to its strained four-membered structure and the presence of electron-withdrawing substituents [12] [6]. The ring strain energy of approximately 113 kJ/mol makes the β-lactam highly susceptible to nucleophilic attack, particularly at the carbonyl carbon [6] [7]. This reactivity is enhanced by the carbapenem bicyclic system, where the fused pyrroline ring contributes additional strain and electronic effects [7].

Intermolecular bond formation occurs through multiple pathways, with the primary mechanism involving nucleophilic attack by the thiol group of the pyrrolidine side chain on the β-lactam carbonyl [6]. The reaction proceeds through a tetrahedral intermediate that subsequently undergoes ring opening, forming a thioester linkage between two ertapenem molecules [6] [7]. Nuclear magnetic resonance spectroscopy studies reveal that the resulting dimeric products predominantly adopt the enamine (Δ²) or (R)-Δ¹ imine configurations [7].

The stereoselectivity of intermolecular bond formation is controlled by the spatial orientation of reactive groups and the conformational constraints imposed by the carbapenem framework [7]. Quantum mechanical calculations indicate that the preferred reaction pathway involves approach of the nucleophile from the less hindered face of the β-lactam ring, leading to stereoselective dimer formation [13] [7]. The activation energy for this process ranges from 75-85 kJ/mol, depending on the specific reaction conditions and the nature of the nucleophile [10] [8].

Stress-Induced Degradation Profiles (Thermal, Photolytic, Oxidative)

Thermal Degradation

Thermal stress testing reveals that ertapenem undergoes concentration-dependent degradation with first-order kinetics [10] [14]. At 80°C, the degradation half-life is approximately 1.9 hours, with the formation of multiple degradation products including dimeric species [10]. The thermal degradation activation energy is 85 kJ/mol, indicating moderate sensitivity to temperature changes [10] [14].

| Temperature (°C) | Half-life (hours) | Degradation Rate Constant (h⁻¹) | Primary Degradation Product |

|---|---|---|---|

| 25 | 2016.0 | 0.000344 | Ring-opened metabolite |

| 40 | 336.0 | 0.00206 | Ring-opened metabolite |

| 60 | 45.6 | 0.0152 | Dimer formation |

| 80 | 1.9 | 0.365 | Multiple products |

The thermal degradation pathway involves initial β-lactam ring opening followed by intermolecular condensation reactions leading to dimer formation [10] [14]. At temperatures above 100°C, polymerization reactions occur, producing high-molecular-weight aggregates detectable by size-exclusion chromatography . Dehydration reactions at 60-80°C result in the formation of anhydrous dimers with molecular weights reduced by 18 daltons .

Photolytic Degradation

Photolytic degradation under ultraviolet irradiation at 254 nm and 366 nm wavelengths results in 10.3% and 9.3% degradation respectively after 48 hours of exposure [14]. The photodegradation mechanism involves electronic excitation of the β-lactam chromophore, leading to radical formation and subsequent dimerization [14] [15]. Peak purity analysis confirms that photolytic degradation products maintain high homogeneity (>99.9%), indicating selective degradation pathways [14].

The photolytic process generates reactive intermediates that undergo radical coupling reactions, forming photodimers with altered stereochemistry compared to thermally-induced dimers [14] [15]. Radiation sterilization studies using gamma irradiation demonstrate that doses of 25 kGy cause minimal degradation while maintaining antimicrobial activity, but higher doses (400 kGy) result in extensive dimer formation and loss of biological activity [15].

Oxidative Degradation

Oxidative stress using 3% hydrogen peroxide results in 21.2% degradation within 60 minutes, forming oxidized dimeric products [14]. The oxidative degradation follows second-order kinetics with an activation energy of 85 kJ/mol . Transition metal ions, particularly Fe³⁺, act as catalysts, accelerating the oxidation process .

The oxidative mechanism involves hydroxyl radical formation, which abstracts hydrogen atoms from the ertapenem structure, generating carbon-centered radicals that subsequently undergo coupling reactions to form dimers [14]. Liquid chromatography-mass spectrometry analysis reveals hydroxylated products (+16 Da) and dehydrated species (-18 Da) as major oxidative degradation products .

pH-Dependent Stability in Aqueous Solutions

The pH-dependent stability of ertapenem in aqueous solutions demonstrates complex behavior involving specific acid-base catalysis [8] [9]. Degradation kinetics studies across pH range 0.42-12.5 reveal that hydrolysis occurs through three distinct mechanisms: hydrogen ion-catalyzed hydrolysis of ertapenem, hydroxide ion-catalyzed hydrolysis of ertapenem dianions, and spontaneous hydrolysis of zwitterions and dianions under neutral conditions [8].

| pH | Half-life at 25°C (hours) | Degradation Mechanism | Primary Product |

|---|---|---|---|

| 1.0 | 2.5 | Acid catalysis | Ring-opened |

| 2.0 | 8.2 | Acid catalysis | Ring-opened |

| 6.5 | 48.5 | Neutral hydrolysis | Minimal degradation |

| 7.5 | 84.0 | Optimal stability | Minimal degradation |

| 8.0 | 120.3 | Base catalysis (mild) | Dimeric species |

| 10.0 | 96.2 | Base catalysis | Dimeric species |

| 12.0 | 4.8 | Base catalysis (severe) | Ring-opened + Dimers |

Under acidic conditions (pH < 3), protonation of the β-lactam nitrogen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and subsequent ring opening [8]. The acid-catalyzed pathway predominantly yields monomeric ring-opened products rather than dimeric species [8] [9]. Conversely, basic conditions (pH > 8) promote dimer formation through enhanced nucleophilicity of thiol groups and increased intermolecular interactions [8] [9].

The optimal stability region occurs around pH 7.5, where the rate of degradation is minimized due to reduced ionic strength effects and minimal acid-base catalysis [8] [9]. Buffer catalysis is observed in acetate, phosphate, and borate buffer systems, indicating that buffer components can participate in the degradation mechanism [8]. The thermodynamic parameters for these reactions, including activation energy (75 kJ/mol), enthalpy (72 kJ/mol), and entropy (-85 J/mol·K), have been determined through temperature-dependent kinetic studies [8].

Gamma Radiation-Induced Dimerization Mechanisms

Gamma radiation exposure induces complex degradation pathways in ertapenem, leading to various dimeric products through radical-mediated mechanisms [15]. Radiation sterilization studies demonstrate that doses required for sterility (25 kGy) cause minimal structural changes, while higher doses result in progressive degradation and dimer formation [15].

| Radiation Dose (kGy) | Color Change | Melting Point Shift (°C) | Degradation Products | Antimicrobial Activity (%) |

|---|---|---|---|---|

| 0 | White | 0.0 | None | 100 |

| 25 | Slight yellow | 4.3 | Minimal | 95 |

| 50 | Yellow | 8.2 | Ring-opened forms | 85 |

| 100 | Dark yellow | 15.4 | Dimeric species | 70 |

| 200 | Brown | 22.8 | Multiple dimers | 45 |

| 400 | Dark brown | 35.6 | Complex mixtures | 15 |

The radiation-induced dimerization mechanism involves ionization of water molecules to produce hydroxyl radicals, hydrogen atoms, and solvated electrons [15] [16]. These reactive species interact with ertapenem molecules, abstracting hydrogen atoms from various positions to generate carbon-centered radicals [15]. The resulting radicals undergo termination reactions through radical-radical coupling, leading to dimer formation [15] [16].

Electron paramagnetic resonance spectroscopy studies reveal that radiation-induced radicals are primarily localized on the β-lactam ring and the pyrrolidine side chain [15]. The radical coupling reactions exhibit selectivity based on radical stability and steric accessibility, with dimers formed through C-C bond formation between radical sites [15]. Fourier transform infrared spectroscopy analysis confirms that radiation doses up to 25 kGy do not significantly alter the fundamental molecular structure, while higher doses cause progressive changes in the β-lactam carbonyl region [15].

Reverse-Phase High-Performance Liquid Chromatography Method Optimization Strategies

Reverse-phase high-performance liquid chromatography represents the predominant analytical approach for Ertapenem Dimer Impurity profiling due to its robust separation capabilities and compatibility with diverse detection systems [1] [2]. The development of effective reverse-phase high-performance liquid chromatography methods requires systematic optimization of multiple chromatographic parameters to achieve adequate resolution between Ertapenem and its dimeric degradation products.

Column Selection and Stationary Phase Considerations

The selection of appropriate stationary phases constitutes a critical factor in achieving optimal separation of Ertapenem Dimer Impurity from the parent compound and related substances. Carbon-18 columns have demonstrated superior performance for Ertapenem analysis, providing enhanced retention and selectivity for hydrophobic interactions [1] [3]. Phenyl-based stationary phases offer unique selectivity advantages through π-π interactions with aromatic moieties present in the carbapenem structure [4] [5]. The extended alkyl chain configuration in phenyl-hexyl columns impacts unique mixed-mode characteristics, allowing greater retention and separation of aromatic compounds through the extended hexyl hydrocarbon functional group [5].

Kromasil Carbon-8 stationary phases have been successfully employed for preparative-scale purification of Ertapenem, demonstrating scalability from analytical to preparative applications [3]. The analytical method employs conventional column dimensions measuring 25 centimeters × 0.46 centimeters packed with Kromasil Carbon-8 stationary phase, achieving target productivity of approximately 0.6 kilograms Ertapenem as free acid per kilogram stationary phase per day [3].

Mobile Phase Optimization and pH Effects

Mobile phase composition critically influences the chromatographic behavior of Ertapenem and its dimeric impurities due to the presence of ionizable functional groups. Ertapenem possesses two carboxylic acid groups and one cyclic amine group with dissociation constant values of 2.7, 4.0, and 7.1, respectively [1]. Dimeric impurities contain additional carboxylic acid groups and cyclic amine groups, resulting in altered retention behavior compared to the parent compound.

pH optimization studies have revealed significant effects on chromatographic retention behavior. When eluent pH increases from 3.3 to 5.8, retention times of all compounds decrease dramatically due to deprotonation of carboxylic acid groups, resulting in higher polarity and decreased retention [1]. The optimal separation conditions utilize mobile phase systems consisting of 0.1% volume per volume acetic acid adjusted to pH 8.0 with sodium hydroxide, combined with acetonitrile in gradient elution mode [7].

Gradient Elution Strategies

Gradient elution methodologies have proven essential for achieving complete separation of Ertapenem from multiple dimeric impurities within reasonable analysis times. The optimized gradient profile typically employs an initial hold at 10% organic modifier for 5 minutes, followed by a linear ramp to 30% organic phase over 15 minutes, and a subsequent linear increase to 90% organic phase in 5 minutes [1]. Column equilibration requires 5 minutes at initial mobile phase conditions to ensure reproducible retention times.

Advanced gradient elution strategies incorporate pH mismatch approaches between sample feed and mobile phase to enhance selectivity. Preparative applications have demonstrated that pH mismatch conditions result in adequate purification, achieving Ertapenem purity greater than 97% area percent with significant removal of all major impurities [1].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification Approaches

Ultra-performance liquid chromatography-tandem mass spectrometry represents the most sensitive and selective analytical approach for Ertapenem Dimer Impurity quantification, offering superior resolution, reduced analysis times, and enhanced detection limits compared to conventional high-performance liquid chromatography methods [8].

Instrumentation and Column Technology

Ultra-performance liquid chromatography systems utilize sub-two-micrometer particle technology to achieve enhanced separation efficiency and reduced analysis times. Phenyl-based ultra-performance liquid chromatography columns demonstrate superior selectivity for oligonucleotide separations, suggesting potential applications for carbapenem dimeric species separation [4]. The utilization of ultra-performance liquid chromatography technique allows achievement of better results compared to conventional high-performance liquid chromatography, reducing analysis times from 40 minutes to less than 10 minutes for complex mixture separations [4].

Mass Spectrometric Detection and Ionization

Electrospray ionization represents the preferred ionization technique for Ertapenem Dimer Impurity analysis due to its soft ionization characteristics and compatibility with liquid chromatography systems [9] [10]. Positive ion mode electrospray ionization typically provides enhanced sensitivity for carbapenem compounds through protonation of basic nitrogen atoms within the molecular structure.

Tandem mass spectrometry detection employs multiple reaction monitoring mode to achieve maximum selectivity and sensitivity. The technique involves isolation of precursor ions followed by collision-induced dissociation to generate characteristic product ions [9]. Deuterated internal standards provide optimal compensation for matrix effects and instrumental variations, resulting in improved accuracy and precision compared to structural analogue internal standards [9].

Method Validation Parameters

Validation of ultra-performance liquid chromatography-tandem mass spectrometry methods follows International Conference on Harmonization guidelines, encompassing linearity, accuracy, precision, specificity, detection limits, and quantitation limits [9]. Linear calibration ranges typically span 0.1 to 125 milligrams per liter for plasma analysis, with calculated accuracy ranging from -2.4% to 10.3% [9]. Within-run coefficients of variation range from 2.7% to 11.8%, while between-run coefficients of variation range from 0% to 8.4% [9].

Lower limits of detection achieve 0.05 micrograms per milliliter for liquid chromatography-mass spectrometry methods compared to 0.1 micrograms per milliliter for high-performance liquid chromatography-ultraviolet detection [11]. The enhanced sensitivity enables quantification of trace-level dimeric impurities that may not be detectable using conventional analytical approaches.

Chiral Separation Techniques for Stereoisomeric Variants

Chiral separation methodologies are essential for comprehensive impurity profiling of Ertapenem Dimer Impurity, as dimeric species may exist as multiple stereoisomeric forms due to the presence of multiple chiral centers within the molecular structure [12] [13].

Chiral Stationary Phases and Selectors

Chiral crown ethers have demonstrated effectiveness for stereoisomeric separation of pharmaceutical compounds containing amine functional groups [12]. The optical pure (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid serves as an effective chiral selector for compounds containing tertiary amine groups, which are typically considered non-binding with crown ethers [12]. This chiral crown ether achieves unusual resolutions through binding mechanisms involving 1:1 stoichiometric complexes as confirmed by electrospray mass spectrometry [12].

Cyclodextrin-based chiral stationary phases offer alternative selectivity mechanisms through inclusion complex formation. Sulfated cyclodextrins provide enhanced chiral recognition compared to native cyclodextrins due to increased ionic interactions with positively charged analytes [12].

Method Development Considerations

Chiral method development requires systematic evaluation of multiple parameters including chiral selector concentration, mobile phase pH, and organic modifier content. Effects of chiral selector concentration under different pH values demonstrate significant influence on enantioselectivity [12]. Higher concentrations of chiral selectors generally improve resolution but may result in increased analysis times and reduced efficiency.

Mobile phase pH optimization proves critical for chiral separations involving ionizable compounds. The pH affects both the ionization state of the analyte and the chiral selector, potentially altering the binding affinity and selectivity. Buffer systems must maintain stable pH throughout the analysis while providing adequate ionic strength for reproducible retention times.

Stereoisomeric Characterization

Stereoisomeric variants of Ertapenem Dimer Impurity require comprehensive structural characterization to establish absolute configurations and stereochemical relationships. Nuclear magnetic resonance spectroscopy provides definitive evidence for absolute configurations through analysis of coupling constants and chemical shifts [14].

Multiple chiral centers present in dimeric species result in complex stereochemical relationships requiring sophisticated analytical approaches. Coupling constants between adjacent chiral centers provide information regarding relative configurations, while chemical shift analysis reveals conformational preferences and stereochemical stability [14].

Forced Degradation Studies for Method Validation

Forced degradation studies constitute an integral component of analytical method development and validation, providing essential information regarding degradation pathways, impurity formation, and method stability-indicating capabilities [15] [16].

Stress Testing Conditions and Protocols

Systematic forced degradation studies employ multiple stress conditions to simulate potential degradation pathways occurring during manufacturing, storage, and administration. Standard stress conditions include acidic hydrolysis using 0.1 Normal sodium hydroxide, oxidative stress using 30% hydrogen peroxide, thermal degradation at elevated temperatures, and photolytic degradation under ultraviolet radiation .

Acidic degradation studies typically employ 0.1 Normal hydrochloric acid at elevated temperatures to accelerate hydrolysis reactions. Basic degradation utilizes 0.1 Normal sodium hydroxide for 2 minutes to induce ring-opened impurities, achieving up to 25% formation of degradation products . Oxidative stress testing employs 30% hydrogen peroxide to monitor dimer formation, with increases up to 2.6% observed for specific dimeric species .

Degradation Product Identification and Characterization

Forced degradation studies generate multiple degradation products requiring comprehensive structural identification and quantitative analysis. Liquid chromatography-mass spectrometry techniques provide definitive identification of degradation products through accurate mass determination and fragmentation pattern analysis [7] [19].

Thermal stress conditions demonstrate specific effects on dimeric impurity formation. Thermal stress at 60°C for 1 hour increases Dimer II from 0.6% to 2.8% and Dimer III from 0.16% to 1.5% in aqueous solutions . Oxidative stress conditions show elevation of Dimer II from 0.6% to 2.6%, while basic conditions predominantly form ring-opened impurities .

Method Validation Through Forced Degradation

Forced degradation samples serve as essential tools for demonstrating method specificity and stability-indicating capabilities. The analytical method must demonstrate adequate separation of all forced degradation products from the intact drug substance and from each other [16]. Peak purity analysis using photodiode array detection ensures that no co-eluting impurities interfere with quantitative determinations .

Validation parameters derived from forced degradation studies include selectivity, linearity, accuracy, precision, detection limits, and quantitation limits. The method must demonstrate linearity across the range of degradation product concentrations observed in stress testing. Recovery studies using spiked samples confirm accuracy for quantitative determination of degradation products in the presence of the drug substance.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric fragmentation analysis provides definitive structural information for Ertapenem Dimer Impurity identification and characterization, enabling differentiation from other related substances and confirmation of molecular connectivity [14] [20].

Ionization Techniques and Molecular Ion Formation

Electrospray ionization serves as the preferred ionization method for Ertapenem Dimer Impurity analysis due to its ability to generate intact molecular ions without extensive fragmentation [10]. The soft ionization characteristics preserve molecular integrity while generating multiply charged species suitable for high-resolution mass analysis.

Molecular ion formation typically occurs through protonation in positive ion mode, generating [M+H]+ species with characteristic isotopic patterns. High-resolution mass spectrometry enables determination of molecular formulas with mass accuracy better than 1 part per million [14]. Ertapenem Dimer Impurity exhibits molecular ion peaks at mass-to-charge ratio 933.0, corresponding to molecular formula Carbon44 Hydrogen48 Nitrogen6 Oxygen13 Sulfur2 [21] [22].

Collision-Induced Dissociation and Fragmentation Pathways

Collision-induced dissociation represents the most widely employed fragmentation technique for structural elucidation of β-lactam antibiotics and their degradation products [23] [20]. Low-energy collision-induced dissociation typically generates fragments through heterolytic bond cleavages, preserving charge on the more stable fragment ions.

β-lactam ring cleavage constitutes the predominant fragmentation pathway observed in low-energy collision-induced dissociation spectra of carbapenem antibiotics [20]. This characteristic fragmentation provides diagnostic information for distinguishing intact β-lactam structures from ring-opened degradation products. Ring-opened β-lactam impurities demonstrate different fragmentation patterns characterized by elimination of small molecules such as water and carbon dioxide [20].

Fragmentation Pattern Analysis and Structural Assignment

Systematic analysis of fragmentation patterns enables assignment of structural features and confirmation of molecular connectivity. Ertapenem Dimer Impurity fragmentation involves cleavage of connecting bonds between monomeric units, generating characteristic fragment ions corresponding to individual monomer portions plus additional mass from the linking moiety.

Tandem mass spectrometry analysis reveals specific cleavage sites and fragmentation mechanisms. High-resolution mass spectrometry of Ertapenem-related dimeric species demonstrates primary fragmentation through loss of acetoxy groups and cleavage of intermolecular bonds [14]. Secondary mass spectra exhibit characteristic fragment ions including molecular species with mass-to-charge ratios of 791.07, 747.09, 730.06, 636.08, 551.04, 507.08, 456.06, 396.04, 352.05, and 241.04 [14].

Quantitative Applications and Method Development

Mass spectrometric fragmentation patterns enable development of selective quantitative methods through multiple reaction monitoring approaches. Selected reaction monitoring transitions utilize specific precursor-to-product ion relationships that provide enhanced selectivity compared to single-stage mass spectrometry [9].

Optimization of collision energies ensures maximum sensitivity while maintaining adequate fragmentation efficiency. Collision energy optimization typically involves systematic evaluation across energy ranges of 15-35 electron volts to identify conditions providing maximum product ion abundances [9]. Matrix effect evaluation ensures that ionization suppression or enhancement does not compromise quantitative accuracy, with acceptable limits typically requiring matrix effects less than 15% relative standard deviation .